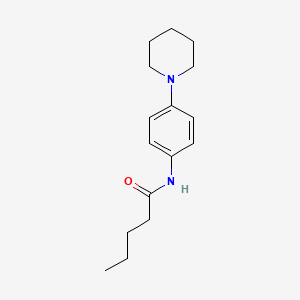

N-(4-piperidinophenyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Applications

CB1 Receptor Antagonism : Compound 9, a derivative of N-(4-piperidinophenyl)pentanamide, is identified as a potent antagonist of the CB1 receptor. It's highly selective for peripheral CB1 receptors, potentially offering therapeutic benefits without central nervous system side effects (Fulp et al., 2013).

Anthelmintic Properties : A study on N-(4-methoxyphenyl)pentanamide, a simplified compound based on albendazole, displayed significant anthelmintic effects against Toxocara canis. This compound also exhibited lower cytotoxicity to human and animal cell lines compared to albendazole (Silva et al., 2022).

Anticholinergic Activity : The stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide have been synthesized and evaluated for their anticholinergic properties, showing significant variations in potency among the different stereoisomers (Oyasu et al., 1994).

Organic Chemistry and Synthesis

Synthetic Routes : Research on 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, an intermediate in the synthesis of atorvastatin, demonstrates the transformation of methyl isobutyryl acetate into a key pentanamide derivative, showcasing a practical synthetic route (Zhou Kai, 2010).

Derivative Synthesis for Antimicrobial Activity : Synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines from 3Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4Methyl-3-oxo-N-phenyl-pentanamide revealed antimicrobial activities of these compounds (Joshi, 2015).

Synthesis of Cholesterol Absorption Inhibitors : The synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a potential new cholesterol absorption inhibitor, highlights the application of pentanamide derivatives in medicinal chemistry (Guillon et al., 2000).

Materials Science and Engineering

Polyurethane Synthesis : Biomass-based diol precursors, including 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, were polymerized to create novel polyurethanes, demonstrating the role of pentanamide derivatives in developing biobased polymers with potential commercial applications (Chalid et al., 2015).

Rhodium-Catalyzed Synthesis : Research involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, an essential step in synthesizing Fluspirilen and Penfluridol, underscores the importance of pentanamide derivatives in pharmaceutical synthesis (Botteghi et al., 2001).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that similar compounds, such as n-(4-methoxyphenyl)pentanamide, exhibit anthelmintic properties against certain nematodes, affecting the viability of parasites in a time- and concentration-dependent manner .

Biochemical Pathways

Related compounds, such as fentanyl analogs, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

N-(4-methoxyphenyl)pentanamide, a related compound, has been shown to have an excellent drug-likeness profile .

Result of Action

Related compounds have been shown to affect the viability of certain parasites in a time- and concentration-dependent manner .

Propriétés

IUPAC Name |

N-(4-piperidin-1-ylphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEQBASJRJXIOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)

![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)

![N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2371808.png)